3,7-Dideazaguanine, also known as preQ1 or archaeosine, is a modified nucleobase found in tRNA molecules of various microbes and some higher organisms such as plants and insects. It has a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol .
The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro .
The molecular structure of 3,7-Dideazaguanine consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 149.150 Da and the mono-isotopic mass is 149.058914 Da .
The Dpd system in bacteria is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .
The physical and chemical properties of 3,7-Dideazaguanine include a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol .
The synthesis of 3,7-dideazaguanine has been accomplished starting from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile. [] While the specific steps are not detailed in the provided abstracts, this suggests a multi-step synthesis involving cyclization and functional group transformations to build the target molecule.
The molecular structure of 3,7-dideazaguanine is characterized by a pyrrolo[3,2-c]pyridin-4(5H)-one core, with an amino group substituted at the 6-position. [, ] This structure closely resembles guanine, with the key difference being the replacement of the nitrogen atoms at positions 3 and 7 with carbon atoms.
Despite being a guanine analog, 3,7-dideazaguanine did not exhibit significant biological activity in the studies reviewed. [] It was not a substrate for essential enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and purine nucleoside phosphorylase (PNP). [] This lack of recognition by key enzymes might explain its inactivity against tumors, viruses, and bacteria.
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